molecular formula C6H6N4O2S B056258 [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide CAS No. 120267-05-2

[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide

Cat. No. B056258
M. Wt: 198.21 g/mol
InChI Key: ACCQHQNXQXBKLK-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” is a chemical compound that has been studied for its potential antimalarial properties . It is part of a series of compounds that were designed with a sulfonamide fragment .


Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” involves the use of both virtual screening and molecular docking methods . The compound was part of a library of 1561 compounds that were investigated using falcipain-2 as a target enzyme .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” has been studied using various techniques . The compound has been characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” have been studied in the context of its potential as an antimalarial drug . The compound has been evaluated for its antimalarial activity in vitro against Plasmodium falciparum .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” have been analyzed using various techniques . The compound is a pale yellow solid with a melting point of 188–189 °C .

Future Directions

The future directions for the study of “[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide” include further investigation of its potential as an antimalarial drug . The compound could serve as a starting point for future antimalarial drug discovery programs .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCQHQNXQXBKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602132
Record name [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide

CAS RN

120267-05-2
Record name [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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